molecular formula C12H8ClF3N2O2 B5788880 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B5788880
M. Wt: 304.65 g/mol
InChI Key: XYJZJIQVFIPOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as CL316,243, is a selective β3-adrenergic receptor agonist that has gained increasing attention in scientific research. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and BAT. The activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides and the release of fatty acids from adipose tissue. The activation of β3-adrenergic receptors also leads to the activation of uncoupling protein 1 (UCP1) in BAT, which dissipates energy as heat and contributes to thermogenesis.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been shown to increase energy expenditure, induce thermogenesis, and improve glucose homeostasis in rodents. The compound has been shown to activate BAT thermogenesis and increase oxygen consumption, heat production, and fatty acid oxidation in rodents. N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. The compound has been shown to improve glucose tolerance and reduce insulin resistance in obese and diabetic rodents.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its selectivity for β3-adrenergic receptors, its potency, and its ability to activate BAT thermogenesis and increase energy expenditure. However, the compound has some limitations, including its short half-life and its potential to desensitize β3-adrenergic receptors with repeated administration.

Future Directions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has potential as a therapeutic agent for obesity and related metabolic disorders, and future research could focus on its clinical applications. Future research could also investigate the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide on other physiological processes, such as inflammation and cardiovascular function. Additionally, future research could focus on the development of new β3-adrenergic receptor agonists with improved selectivity, potency, and pharmacokinetic properties.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide can be synthesized using various methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to investigate the role of β3-adrenergic receptors in various physiological processes, including energy metabolism, thermogenesis, and glucose homeostasis. The compound has been shown to activate brown adipose tissue (BAT) thermogenesis and increase energy expenditure in rodents, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-6-4-10(18-20-6)11(19)17-7-2-3-9(13)8(5-7)12(14,15)16/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJZJIQVFIPOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

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